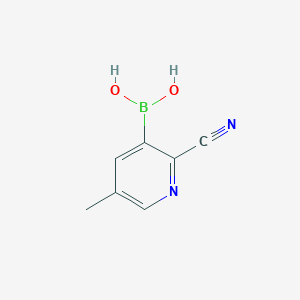

(2-Cyano-5-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-cyano-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)7(3-9)10-4-5/h2,4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHZPOKFDBRSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C#N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Cyano 5 Methylpyridin 3 Yl Boronic Acid and Congeners

Established and Emerging Strategies for C-B Bond Formation on Pyridine (B92270) Nuclei

The creation of a carbon-boron (C-B) bond on a pyridine ring is complicated by the electron-deficient nature and the Lewis basicity of the pyridine nitrogen. thieme-connect.dersc.org The nitrogen lone pair can coordinate to metal catalysts, potentially inhibiting their activity. thieme-connect.dersc.org Despite these challenges, several robust strategies have been established.

Metal-Halogen Exchange and Boronate Esterification/Hydrolysis Protocols

A traditional and widely used method for the synthesis of aryl and heteroaryl boronic acids is the metal-halogen exchange of a corresponding halide, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. acs.orgwikipedia.orgethz.ch This approach is particularly effective for preparing 3-pyridylboronic acids. For instance, 3-bromopyridine (B30812) can undergo lithium-halogen exchange with n-butyllithium at low temperatures, followed by an in-situ quench with triisopropyl borate to form the boronate ester, which is then hydrolyzed to 3-pyridylboronic acid. acs.orgorgsyn.org This "in situ quench" protocol has been shown to improve yields for certain heterocyclic systems compared to the traditional sequential addition method. acs.org Magnesium-halogen exchange offers an alternative, particularly for the synthesis of pyridylmagnesium chlorides from bromopyridines, which can then react with diethylmethoxyborane. researchgate.net

The final step in these sequences is the hydrolysis of the boronate ester to the free boronic acid. This can be achieved under various conditions, including treatment with thionyl chloride and pyridine or with hydroxylamine (B1172632) at room temperature. wikipedia.orgresearchgate.net The choice of hydrolysis conditions is crucial to avoid deboronation, which can be a significant side reaction, especially for unstable pyridyl boronic acids. nih.gov

Directed Ortho-Metallation (DoM) Coupled with Borylation

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this method, a directing metalation group (DMG) on the pyridine ring chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This generates a lithiated intermediate that can then be trapped with an electrophile, such as a trialkyl borate, to install the boronic ester group. nih.gov

This strategy offers high regioselectivity that is complementary to other borylation methods. nih.gov For pyridine derivatives, suitable DMGs can include carboxamides, O-carbamates, and chloro or fluoro substituents. nih.gov A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed, which avoids the often-difficult isolation of the pyridyl boronic acid intermediates. nih.gov However, the application of DoM to pyridine itself can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring, a challenge that can be overcome with appropriate directing groups. harvard.edu

Catalytic C-H and C-F Borylation Methodologies

Direct C-H borylation has emerged as a highly atom-economical and environmentally friendly approach for the synthesis of aryl and heteroaryl boronic esters. thieme-connect.denih.gov Iridium-catalyzed C-H borylation, in particular, has been extensively studied for its ability to functionalize a wide range of substrates. thieme-connect.denih.govacs.org The regioselectivity of these reactions is often governed by steric factors, providing access to a variety of substituted pyridylboronic esters. nih.govacs.org For example, in 2,3-disubstituted pyridines, the borylation can be directed to the 5-position due to the steric bulk of the substituents. acs.org This methodology is compatible with a range of functional groups, including halides, esters, and ethers. nih.govacs.org

While C-H borylation is a powerful tool, C-F borylation has also been explored as a complementary strategy. Cobalt-catalyzed systems have shown promise in the ortho-selective borylation of fluorinated arenes, a selectivity that is often difficult to achieve with other methods. digitellinc.com The mechanism of this transformation is thought to involve a fast and reversible C(sp²)–H oxidative addition to a Co(I)–boryl species. digitellinc.com

Palladium-Catalyzed Borylation of Halopyridines with Diboron (B99234) Reagents

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a cornerstone of modern organic synthesis for the preparation of aryl and heteroaryl boronic esters. wikipedia.orgorganic-chemistry.org This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron, in the presence of a palladium catalyst and a base. organic-chemistry.orgupenn.edu

This approach offers excellent functional group tolerance, allowing for the borylation of pyridines bearing carbonyl, cyano, and nitro groups. organic-chemistry.org The choice of ligand and base is crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net Recent advancements have focused on developing more active and robust catalyst systems that can operate under mild conditions and utilize more atom-economical boron sources. upenn.edunih.gov One-pot borylation/Suzuki cross-coupling reactions have also been developed, streamlining the synthesis of complex biaryl compounds. upenn.edu

Regioselectivity and Site-Selectivity in Pyridyl Borylation, particularly at the 3-position

Achieving high regioselectivity in the borylation of substituted pyridines is a significant challenge due to the interplay of electronic and steric effects. The position of the borylation is highly dependent on the chosen method and the substitution pattern of the pyridine ring.

In iridium-catalyzed C-H borylation, steric factors are often the dominant controlling element. nih.govacs.org For instance, in 3-substituted pyridines, borylation often occurs at the 5-position to avoid steric clash with the substituent. Similarly, 2-substituted pyridines are often borylated at the 4- or 6-position. digitellinc.com However, electronic effects can also play a role, and in some cases, a mixture of isomers is obtained. nih.gov For example, the borylation of 2,6-disubstituted pyridines with alkoxy or cyano groups can lead to a loss of the expected meta-selectivity. digitellinc.com

Directed ortho-metalation (DoM) provides a powerful tool for achieving high regioselectivity, specifically at the position ortho to the directing group. nih.govwikipedia.org For example, a directing group at the 2-position of pyridine will direct borylation to the 3-position. This method is particularly valuable for the synthesis of 3-pyridylboronic acids that are not easily accessible through other means.

Palladium-catalyzed borylation of halopyridines offers another route to regiochemically defined pyridylboronic acids. The position of the borylation is determined by the position of the halogen atom on the pyridine ring. For example, 3-bromopyridine can be selectively converted to 3-pyridylboronic acid. acs.orgorgsyn.org

The electronic character of the C-H bonds in the pyridine ring also influences regioselectivity in certain catalytic systems. For example, in some palladium-catalyzed C-H arylation reactions, which can be seen as a related transformation, pyridines with electron-withdrawing groups in the 3-position favor functionalization at the 4-position due to the increased acidity of the C4-H bond. nih.gov

Substrate Scope and Functional Group Tolerance in the Synthesis of Cyano- and Methyl-Substituted Pyridylboronic Acids

The synthesis of pyridylboronic acids bearing cyano and methyl substituents requires methods that are tolerant of these functional groups. The cyano group is an electron-withdrawing group that can influence the reactivity of the pyridine ring, while the methyl group is a simple alkyl substituent.

Palladium-catalyzed borylation methods have demonstrated good tolerance for a variety of functional groups, including the cyano group. organic-chemistry.org This allows for the direct synthesis of cyanopyridylboronic acids from the corresponding halocyanopyridines. For example, the synthesis of 5-cyanopyridine-3-boronic acid has been reported. nih.gov Similarly, iridium-catalyzed C-H borylation has been shown to be compatible with various functional groups, including esters and halides, suggesting it would be a viable method for the synthesis of cyano- and methyl-substituted pyridylboronic acids. nih.govacs.org

The synthesis of methyl-substituted pyridylboronic acids can be achieved through various methods. For instance, a process for preparing 2-halo-5-methylpyridines has been developed, which could serve as precursors for the synthesis of (5-methylpyridin-2-yl)boronic acid via metal-halogen exchange or palladium-catalyzed borylation. google.com The synthesis of 4,6-dimethyl-3-cyano-2-pyridone has also been reported, highlighting the feasibility of constructing pyridine rings with both methyl and cyano substituents. researchgate.net

The substrate scope of these reactions is generally broad, but can be influenced by steric hindrance and electronic effects. For example, in iridium-catalyzed C-H borylation, the presence of bulky substituents can direct the borylation to less hindered positions. acs.org The electronic nature of the substituents can also affect the reactivity of the pyridine ring and the stability of the resulting boronic acid.

Table 1: Comparison of Synthetic Methods for Pyridylboronic Acids

| Method | Advantages | Disadvantages | Key Reagents |

|---|---|---|---|

| Metal-Halogen Exchange | Well-established, good for specific isomers. acs.org | Requires cryogenic temperatures, sensitive to some functional groups. acs.org | Organolithium reagents (e.g., n-BuLi), trialkyl borates. acs.orgorgsyn.org |

| Directed Ortho-Metallation (DoM) | High regioselectivity. nih.govwikipedia.org | Requires a directing group, potential for side reactions. harvard.edu | Organolithium reagents, directing groups (e.g., amides, carbamates). nih.gov |

| Iridium-Catalyzed C-H Borylation | Atom-economical, good functional group tolerance. thieme-connect.denih.gov | Regioselectivity can be an issue, catalyst cost. digitellinc.com | Iridium catalysts, diboron reagents. nih.govacs.org |

| Palladium-Catalyzed Borylation | Excellent functional group tolerance, mild conditions. organic-chemistry.org | Requires a pre-functionalized (halogenated) pyridine. organic-chemistry.org | Palladium catalysts, diboron reagents, base. organic-chemistry.orgupenn.edu |

Sustainable and Green Chemistry Approaches in Pyridinylboronic Acid Preparation

The growing emphasis on sustainable and environmentally benign methodologies in chemical synthesis has spurred the development of greener pathways for the preparation of pyridinylboronic acids, including (2-Cyano-5-methylpyridin-3-yl)boronic acid and its analogs. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional synthetic routes. Key advancements in this area include the use of catalytic C-H borylation, alternative energy sources such as microwave irradiation, and process intensification through flow chemistry and one-pot procedures.

A significant leap forward in the green synthesis of pyridinylboronic acids has been the advent of iridium-catalyzed C-H borylation. nih.govrsc.orgdigitellinc.comnih.gov This method offers a highly atom-economical alternative to traditional methods that often require pre-functionalized starting materials like halopyridines. The direct conversion of a C-H bond to a C-B bond reduces the number of synthetic steps and the generation of stoichiometric byproducts.

For substrates like 2-cyanopyridines, the iridium-catalyzed approach is particularly advantageous. The pyridine nitrogen can inhibit the catalyst; however, the presence of a substituent at the C-2 position, such as a cyano or trifluoromethyl group, can mitigate this effect and facilitate the borylation. rsc.orgnih.gov Research on various substituted pyridines has shown that these reactions can often be conducted under neat (solvent-free) conditions, which represents a significant green advantage by eliminating solvent waste. nih.govdigitellinc.com For instance, the borylation of trifluoromethyl-substituted pyridines has been successfully achieved without any solvent, highlighting the potential for waste reduction. nih.gov

To further enhance the efficiency and green credentials of these syntheses, microwave-assisted techniques have been explored. Microwave irradiation can significantly accelerate reaction times in iridium-catalyzed C-H borylation processes compared to conventional heating methods. nih.gov This rapid heating can lead to improved yields and reduced energy consumption. The application of microwave heating has also been demonstrated in one-pot borylation/Suzuki coupling reactions, providing a fast and efficient route to complex molecules without the need to isolate the boronic acid intermediate. nih.gov

The table below illustrates a hypothetical comparison of conventional heating versus microwave-assisted iridium-catalyzed borylation for a generic substituted pyridine, based on typical findings in the literature.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Temperature | 80-100 °C | 80-120 °C |

| Energy Input | High and sustained | Lower and targeted |

| Typical Yield | Good to Excellent | Often comparable or improved |

| Solvent | Often required | Can be performed neat |

Flow chemistry represents another powerful green engineering tool for the synthesis of boronic acids. mdpi.comrsc.org Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and unstable intermediates. While specific applications to this compound are not extensively documented, the principles of flow chemistry are well-suited for lithiation-borylation sequences, which can be challenging in batch processes. The integration of borylation and subsequent reactions, such as Suzuki-Miyaura coupling, in a continuous flow setup can lead to highly efficient and automated multi-step syntheses. rsc.org

The following table summarizes various sustainable approaches and their key advantages in the context of pyridinylboronic acid synthesis.

| Green Approach | Key Advantages | Relevant Compounds |

| Iridium-Catalyzed C-H Borylation | High atom economy, fewer synthetic steps, potential for solvent-free conditions. nih.govdigitellinc.com | Substituted pyridines, including those with electron-withdrawing groups. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often improved yields. nih.govnih.gov | Aromatic and heteroaromatic substrates for borylation and subsequent couplings. nih.govnih.gov |

| Flow Chemistry | Enhanced safety and control, efficient for unstable intermediates, potential for automation. mdpi.comrsc.org | General applicability to borylation reactions. rsc.org |

| One-Pot Borylation/Coupling | Reduced waste, fewer workup/purification steps, improved process efficiency. rsc.orgacsgcipr.org | Aryl and heteroaryl halides for tandem reactions. researchgate.net |

| Use of Green Solvents | Reduced environmental impact and toxicity. researchgate.netnih.gov | Various substrates in borylation and cross-coupling reactions. researchgate.net |

Elucidation of Reaction Mechanisms and Catalytic Behavior of 2 Cyano 5 Methylpyridin 3 Yl Boronic Acid

Mechanistic Pathways in Transition-Metal-Catalyzed Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The specific nature of the boronic acid, in this case, (2-Cyano-5-methylpyridin-3-yl)boronic acid, plays a crucial role in the kinetics and efficiency of each of these stages.

The catalytic cycle initiates with the oxidative addition of a pyridyl halide to a low-valent transition metal catalyst, typically a Pd(0) complex. libretexts.orgyoutube.com This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. youtube.comresearchgate.net The rate and success of this step are highly dependent on several factors, including the nature of the halide (I > OTf > Br > Cl), the electronic properties of the pyridyl halide, and the ligand environment around the metal center. libretexts.orgnih.gov

Recent computational and experimental studies have revealed that oxidative addition can proceed through two distinct mechanisms: a three-centered concerted pathway or a nucleophilic displacement pathway. nih.govacs.org The operative mechanism is influenced by the coordination number of the palladium catalyst, the nature of the ligands, and the electronic characteristics of the (hetero)aryl halide. nih.govacs.org For pyridine (B92270) substrates, the high reactivity of C-X bonds adjacent to the nitrogen atom is attributed to the stereoelectronic stabilization of the transition state in a nucleophilic displacement mechanism. nih.govacs.org

The ligand environment is paramount in modulating the reactivity of the palladium catalyst. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate oxidative addition by increasing the electron density at the metal center. wikipedia.orglibretexts.org However, the choice of ligand must be carefully optimized, as excessive steric bulk can sometimes hinder the approach of the substrate. nih.gov For challenging substrates like those derived from this compound, the development of specialized ligands is often necessary to achieve efficient oxidative addition. nih.gov

A summary of factors influencing the oxidative addition step is presented below:

| Factor | Influence on Oxidative Addition |

| Halide Identity | Reactivity order: I > OTf > Br > Cl. libretexts.org |

| Pyridyl Substrate Electronics | Electron-withdrawing groups can influence reactivity. High reactivity of C-X bonds near the pyridine nitrogen is noted. nih.govacs.org |

| Ligand Electronics | Electron-rich ligands enhance the electron density of the metal, facilitating the reaction. wikipedia.orglibretexts.org |

| Ligand Sterics | Bulky ligands can promote the formation of highly reactive monoligated palladium species. nih.gov |

| Reaction Mechanism | Can proceed via a concerted or nucleophilic displacement pathway, influenced by the catalyst and substrate. nih.govacs.org |

Following oxidative addition, the transmetalation step involves the transfer of the organic group (in this case, the 2-cyano-5-methylpyridin-3-yl moiety) from the boron atom to the palladium(II) center. wikipedia.orgrsc.org This is often the rate-determining step and is highly sensitive to the reaction conditions, particularly the presence of a base. organic-chemistry.orgrsc.org

The activation of the boronic acid by a base is a crucial prerequisite for transmetalation. wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the electrophilic palladium center. wikipedia.orgrsc.org The choice of base is critical and can significantly impact the reaction's efficiency.

The coordination of the pyridyl nitrogen to the palladium center is another important aspect of the transmetalation step. mdpi.com While direct coordination can sometimes inhibit the reaction by stabilizing the palladium complex, it can also play a role in pre-organizing the reactants for the transmetalation event. mdpi.comnih.gov The precise role of pyridyl nitrogen coordination is often complex and can be influenced by the specific ligand system and reaction conditions.

The formation of a boronate complex from the boronic acid and a base is a key mechanistic event. wikipedia.orgrsc.org Studies have shown that different types of boronate complexes can be formed, and their reactivity can vary significantly. illinois.edu For instance, the use of N-phenyldiethanolamine-stabilized 2-pyridylboronates has been explored to overcome the inherent instability of many 2-pyridylboronic acids. researchgate.net These stabilized boronates are more robust and can participate effectively in cross-coupling reactions. researchgate.net

Research has also identified pre-transmetalation intermediates where a Pd-O-B linkage is formed. illinois.eduacs.org The characterization of these intermediates has provided valuable insights into the mechanism of the transmetalation step, revealing that boronic esters can, in some cases, transmetalate directly without prior hydrolysis. acs.org The rate of transfer of the organic group from boron to palladium is influenced by the electronic properties of the boronate complex. acs.org

The electronic nature of the substituents on the pyridine ring of this compound has a profound impact on the transmetalation kinetics. The cyano group is a strong electron-withdrawing group, which generally decreases the nucleophilicity of the ipso-carbon atom attached to the boron. This can slow down the rate of transmetalation. Conversely, the methyl group is an electron-donating group, which can partially offset the effect of the cyano group.

A summary of the key factors in the transmetalation step is provided below:

| Factor | Influence on Transmetalation |

| Base Activation | Essential for forming a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org |

| Pyridyl Nitrogen Coordination | Can influence the stability and reactivity of the palladium intermediate. mdpi.com |

| Boronate Complex Stability | Stabilized boronates can improve reaction outcomes by preventing decomposition. researchgate.net |

| Substituent Effects | Electron-withdrawing groups (like cyano) can decrease the rate, while electron-donating groups (like methyl) can increase it. |

The final step in the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the cross-coupled product is released from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.orgyoutube.com The rate of this step is influenced by the steric and electronic properties of the ligands and the organic groups on the palladium intermediate.

Bulky ligands can promote reductive elimination by creating steric strain in the palladium complex, which is relieved upon product formation. wikipedia.org The electronic nature of the coupled groups also plays a role; electron-rich groups can sometimes accelerate this step. For the coupling involving this compound, the electronic properties of the 2-cyano-5-methylpyridyl group will influence the rate of reductive elimination.

Transmetalation Step: Role of Boronate Activation and Pyridyl Nitrogen Coordination

Catalyst Development and Optimization for Pyridinylboronic Acid Transformations

The unique challenges associated with the use of pyridinylboronic acids, including their potential for instability and slow transmetalation rates, have driven the development of specialized catalyst systems. nih.govresearchgate.net Optimization efforts often focus on the design of new ligands and the careful selection of reaction parameters such as the base, solvent, and temperature. researchgate.netresearchgate.net

For 2-pyridyl systems, which are notoriously difficult coupling partners, specific protocols have been developed. nih.govresearchgate.net These often involve the use of highly active catalysts, sometimes in combination with additives like copper salts, to facilitate the reaction. researchgate.net The development of air- and moisture-stable boronate derivatives, such as those based on N-methyliminodiacetic acid (MIDA), has also been a significant advancement, allowing for the slow release of the reactive boronic acid and improving the efficiency of the coupling reaction. nih.gov

Catalyst optimization is an ongoing area of research, with the goal of developing more general, efficient, and robust methods for the cross-coupling of a wide range of pyridinylboronic acids, including this compound. cdnsciencepub.commdpi.com

Design and Evolution of Palladium Catalysts and Ligand Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, but its application to challenging substrates like heteroaryl boronic acids necessitates sophisticated catalyst design. nih.gov The difficulties associated with pyridine-based boronic acids, particularly those with electron-withdrawing substituents, stem from two primary factors: a slow rate of transmetalation and a propensity for protodeboronation, a decomposition pathway that cleaves the C-B bond. nih.gov

To overcome these challenges, the evolution of palladium catalysts has moved from simple, general-purpose systems to highly specialized precatalysts and ligand scaffolds. Early catalysts often relied on triphenylphosphine (B44618) (PPh₃) as a ligand. libretexts.org However, for less reactive substrates, a significant evolution in ligand design was required. Modern approaches for coupling challenging heteroaryl boronic acids favor the use of electron-rich and sterically hindered (bulky) monodentate phosphine ligands. libretexts.org These properties are crucial for promoting both the initial oxidative addition step and the typically rate-limiting transmetalation step in the catalytic cycle.

Key developments include:

Bulky, Electron-Rich Ligands: Biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have been engineered to create a coordinatively unsaturated, highly reactive Pd(0) species that readily undergoes oxidative addition and facilitates the transfer of the heteroaryl group from boron to palladium. researchgate.netnih.gov

Palladacycle Precatalysts: To ensure the rapid formation of the active catalytic species and outpace the decomposition of the unstable boronic acid, precatalysts have been developed. researchgate.net These are stable, well-defined Pd(II) complexes that are rapidly reduced in situ to the active Pd(0) catalyst under the reaction conditions. For example, specific palladacycle precatalysts incorporating biarylphosphine ligands have been shown to be highly effective for the coupling of unstable heteroaryl boronic acids at mild temperatures. researchgate.net

Specialized Ligand Types: Beyond traditional phosphines, ligands based on phosphites or even phosphine oxides have been found to be active for the coupling of 2-pyridyl boron derivatives, which face similar stability issues. nih.gov

The rational design of these systems aims to accelerate the desired catalytic cycle to such an extent that parasitic pathways like protodeboronation become kinetically insignificant.

Table 1: Common Palladium Catalysts and Ligands for Heteroaryl Coupling This table is interactive. You can sort and filter the data.

Exploration of Alternative Transition Metal Catalysts (e.g., Nickel, Cobalt, Iron, Gold, Platinum, Rhodium)

While palladium has dominated the field of cross-coupling, significant research has been directed toward catalysts based on more abundant and cost-effective first-row transition metals, primarily iron, cobalt, and nickel. princeton.edu These metals offer the potential for more sustainable chemical manufacturing and can exhibit unique reactivity.

Nickel Catalysts: Nickel-based systems have emerged as powerful alternatives to palladium for Suzuki-Miyaura couplings. nih.gov They are particularly effective in reactions involving alkyl electrophiles and can be used to couple a wide variety of benzylic ammonium (B1175870) salts with aryl boronic acids. nih.gov Mechanistic studies suggest that nickel-catalyzed reactions can proceed through different pathways than palladium, sometimes involving radical intermediates or migratory cross-coupling, where the C-C bond forms at a different position than the initial electrophilic site. nih.gov

Cobalt Catalysts: The use of cobalt in Suzuki-Miyaura coupling is a developing field. nih.govprinceton.edu Research has focused on designing well-defined cobalt precatalysts with specific ligands, such as phenoxy-imine (FI) or terpyridine chelates, to achieve efficient C(sp²)-C(sp³) bond formation. princeton.edunih.gov These systems often require careful optimization of the metal-ligand combination and reaction conditions to minimize side products. princeton.edu

Iron Catalysts: Iron is an attractive catalyst due to its low cost, low toxicity, and abundance. While still in its infancy compared to palladium, iron-catalyzed Suzuki-Miyaura coupling has been achieved for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. nih.gov Recent developments include rationally designed iron(II) catalysts with anilido-aldimine ligands that are effective for coupling heteroaromatic boronic esters under mild conditions. nih.govprinceton.edu Iron-catalyzed couplings can also involve tandem reactions, such as a Sonogashira coupling followed by a Lewis acid-catalyzed cyclization. thieme-connect.de

While these alternative metals show great promise for cross-coupling reactions with various boronic acids and esters, specific applications using this compound are not yet widely reported in the literature.

Table 2: Alternative Transition Metal Catalyst Systems for Suzuki-Miyaura Type Couplings This table is interactive. You can sort and filter the data.

Side Reaction Mitigation and Selectivity Control in Catalytic Cycles

Strategies to Suppress Protodeboronation

The stability of pyridinylboronic acids towards protodeboronation is highly dependent on the position of the boronic acid group. Generally, 3-pyridinylboronic acids, such as this compound, exhibit significantly greater stability than their 2-pyridinyl counterparts. arkat-usa.org The instability of 2-pyridinylboronic acids is often attributed to a rapid decomposition pathway under neutral pH conditions that proceeds through a zwitterionic intermediate. wikipedia.orged.ac.uk

Despite their relative stability, 3-pyridinylboronic acids are still susceptible to protodeboronation, especially under basic aqueous conditions used in many Suzuki-Miyaura protocols. ed.ac.uk The rate of this decomposition is highly pH-dependent. acs.org Strategies to mitigate this side reaction focus on two main principles:

Modification of the Boron Reagent: To prevent premature decomposition, the boronic acid can be converted into a more stable derivative that acts as a "slow-release" source of the nucleophile under the reaction conditions. Commonly used derivatives include:

Boronate Esters: Converting the boronic acid to an ester, such as a pinacol (B44631) or neopentyl glycol ester, enhances stability. arkat-usa.org

Organotrifluoroborates: Potassium aryltrifluoroborate salts are often more stable than the corresponding boronic acids and are less prone to protodeboronation. wikipedia.orgwikipedia.org

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives used in slow-release strategies. wikipedia.org

Kinetic Control: This strategy involves designing a catalytic system where the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation. This is achieved by using highly active palladium precatalysts and specialized ligands that accelerate the transmetalation step, effectively consuming the boronic acid in the productive cycle before it can decompose. researchgate.net

Management of Oxidative Homocoupling and Other Parasitic Pathways

Another prevalent parasitic pathway is the oxidative homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl dimer. acs.org This side reaction is particularly problematic as the resulting dimer impurity can be difficult to separate from the desired cross-coupled product. The mechanism is believed to involve a stoichiometric reaction between two molecules of the boronic acid and a Pd(II) species, which generates the dimer and Pd(0). acs.org The presence of an oxidant, most commonly molecular oxygen dissolved in the reaction solvent, can regenerate the Pd(II) species from Pd(0), creating a catalytic cycle for this undesired transformation.

Several strategies have been developed to manage and suppress oxidative homocoupling:

Exclusion of Oxygen: Since oxygen is a key oxidant that promotes the formation of Pd(II) from the active Pd(0) catalyst, its rigorous exclusion is critical. This is typically achieved by thoroughly degassing the solvents and sparging the reaction mixture with an inert gas, such as nitrogen or argon, prior to and during the reaction. acs.org

Control of Palladium Oxidation State: The addition of a mild reducing agent can help maintain a low concentration of free Pd(II) in the reaction mixture. Potassium formate (B1220265) has been used effectively for this purpose, as it can reduce extraneous Pd(II) without causing significant reduction of the essential organopalladium(II) intermediates of the main catalytic cycle. acs.org

Use of Boronate Esters: While palladium-catalyzed oxidative homocoupling of boronic acids is a common byproduct, this reactivity has also been harnessed for desired transformations using boronic esters, indicating the prevalence of this pathway. acs.orgnih.gov In the context of avoiding it, careful control of reaction conditions is paramount.

Kinetic and Thermodynamic Considerations for Reaction Efficiency and Selectivity

For a substrate like this compound, the following considerations are critical:

Transmetalation Kinetics: The transmetalation step, which involves the transfer of the 2-cyano-5-methylpyridin-3-yl group from the activated boronate complex to the palladium center, is often the rate-limiting step for electron-deficient heteroaryl boronic acids. nih.gov The choice of base is crucial, as it must be strong enough to form the reactive 'ate' complex (e.g., [ArB(OH)₃]⁻) but not so harsh as to promote side reactions. organic-chemistry.org The kinetics of this step are accelerated by electron-rich, bulky ligands on the palladium center.

Competing Kinetics of Side Reactions: The rate of the productive catalytic cycle must outcompete the rates of protodeboronation and oxidative homocoupling. Reaction temperature, solvent, and catalyst concentration are all adjusted to favor the desired pathway. For instance, using a highly active catalyst allows for lower reaction temperatures and shorter reaction times, minimizing the temporal window for decomposition. researchgate.net

Ultimately, achieving high efficiency and selectivity requires a holistic optimization of the reaction conditions to ensure that the kinetics of the productive C-C bond formation are overwhelmingly favored against all potential parasitic pathways.

Table 3: Influence of Reaction Parameters on Reaction Efficiency and Selectivity This table is interactive. You can sort and filter the data.

Synthetic Applications and Material Science Contributions of 2 Cyano 5 Methylpyridin 3 Yl Boronic Acid

Construction of Polyfunctionalized Biaryl and Heterobiaryl Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.gov (2-Cyano-5-methylpyridin-3-yl)boronic acid serves as an effective coupling partner in these reactions for the synthesis of highly functionalized biaryl and heterobiaryl structures. These structures are often key intermediates in the development of new pharmaceutical agents.

The reaction mechanism generally involves the oxidative addition of a palladium(0) catalyst to an aryl or heteroaryl halide, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

A notable application of this compound is in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors. In one example, the boronic acid was coupled with 2-chloro-7-(2-(trimethylsilyl)ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine under standard Suzuki-Miyaura conditions to produce the corresponding heterobiaryl compound. This intermediate is a crucial component of a broader effort to develop potent and selective IRAK-4 inhibitors for the treatment of inflammatory and autoimmune diseases.

Table 1: Suzuki-Miyaura Coupling for IRAK-4 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | 2-chloro-7-(2-(trimethylsilyl)ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl2 | Na2CO3 | Dioxane/Water | 5-methyl-3-(7-((2-(trimethylsilyl)ethyl)methoxy)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)picolinonitrile |

This reaction highlights the ability of this compound to participate in complex couplings, tolerating multiple functional groups and contributing to the modular synthesis of intricate molecular frameworks.

Synthesis of Complex Pyridine-Containing Scaffolds for Advanced Materials

The unique substitution pattern of this compound makes it an important building block for the synthesis of complex pyridine-containing scaffolds. These scaffolds are of significant interest in the development of advanced materials, including therapeutics with novel mechanisms of action.

One of the most significant applications of this boronic acid is in the creation of macrocyclic compounds that act as agonists of the stimulator of interferon genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. In a patented synthesis, this compound was used as a key fragment in the multi-step construction of complex macrocycles. The pyridine (B92270) nitrogen and the cyano group can be involved in further chemical transformations and intramolecular interactions that are crucial for the final structure and biological activity of the macrocycle.

For instance, a related compound, (5-cyano-2-methylpyridin-3-yl)boronic acid, has been utilized in the preparation of substituted triazolopyridines that function as Transforming growth factor-beta-activated kinase 1 (TAK1) inhibitors. These compounds have potential applications in treating various diseases, including cancer and inflammatory conditions. The synthesis involved a Suzuki-Miyaura coupling between the boronic acid and a halogenated triazolopyridine core.

Table 2: Application in the Synthesis of a TAK1 Inhibitor Precursor

| Boronic Acid Derivative | Coupling Partner | Reaction Type | Resulting Scaffold | Potential Application |

| (5-Cyano-2-methylpyridin-3-yl)boronic acid | Halogenated triazolopyridine | Suzuki-Miyaura Coupling | Substituted (triazolopyridin-yl)picolinonitrile | TAK1 Inhibitor |

These examples demonstrate the utility of cyanomethylpyridine boronic acids in building complex, biologically active scaffolds that are challenging to synthesize through other methods.

Utilization in the Development of Supramolecular Assemblies and Functional Polymers

While specific examples detailing the use of this compound in supramolecular assemblies and functional polymers are not extensively reported in the literature, its structural features suggest significant potential in these areas. Boronic acids are known to form reversible covalent bonds with diols, leading to the formation of boronate esters. acs.org This dynamic covalent chemistry is a powerful tool for creating self-healing materials, stimuli-responsive polymers, and sensors. nih.govacs.org

The pyridine nitrogen in the molecule can act as a hydrogen bond acceptor or a metal coordination site, while the cyano group can also participate in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding. google.com The combination of the boronic acid's diol-binding capability with the interactive sites on the pyridine ring could be exploited to construct complex supramolecular architectures. For example, polymers incorporating this moiety could be designed to respond to changes in pH or the presence of specific saccharides. rsc.org

Functional polymers containing boronic acids have been developed for a range of biomedical applications, including drug delivery and tissue engineering. nih.govnih.gov The incorporation of this compound into a polymer backbone could impart specific recognition and binding properties, potentially leading to materials with advanced functions.

Precursor for the Synthesis of Pyridine-Based Ligands and Organometallic Complexes

The this compound molecule is a promising precursor for the synthesis of novel pyridine-based ligands for use in organometallic chemistry and catalysis. The pyridine ring is a ubiquitous structural motif in ligands due to its ability to coordinate to a wide variety of metal centers. The cyano and methyl substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the resulting ligand.

The boronic acid functionality can be transformed into other functional groups, or the entire boronic acid can be used in cross-coupling reactions to attach the pyridine moiety to other organic fragments, thereby creating more complex ligand structures. For example, the cyano group could be hydrolyzed to a carboxylic acid or an amide, or it could be reduced to an amine, providing additional coordination sites.

While direct reports on the use of this compound to synthesize specific organometallic complexes are scarce, the synthesis of pyridine-borane complexes through electrophilic aromatic borylation of arylpyridines has been demonstrated, showcasing the utility of pyridine-boron compounds in creating aza-π-conjugated materials. acs.org The inherent reactivity of the functional groups on this compound makes it a versatile platform for the design and synthesis of next-generation ligands for catalysis and materials science.

Advanced Spectroscopic and Computational Approaches in 2 Cyano 5 Methylpyridin 3 Yl Boronic Acid Research

Spectroscopic Characterization Techniques for Reaction Intermediates and Products

The unambiguous identification of reactants, intermediates, and products is fundamental to understanding and optimizing chemical reactions involving (2-Cyano-5-methylpyridin-3-yl)boronic acid. A suite of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure of organic compounds. For derivatives of this compound, specific chemical shifts and coupling constants provide definitive evidence of the pyridine (B92270) ring substitution pattern and the presence of the cyano and methyl groups. chemicalbook.com ¹¹B NMR spectroscopy is particularly valuable for studying boronic acids and their derivatives. It provides direct information about the coordination state of the boron atom, for instance, in the formation of tetrahedral boronate complexes upon interaction with other reagents. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. The characteristic stretching frequency of the nitrile group (C≡N) in this compound and its products is a key diagnostic peak. Changes in the IR spectrum can indicate the participation of the boronic acid moiety in a reaction, for example, through the appearance or disappearance of O-H stretching bands.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for confirming the identity of newly synthesized compounds derived from this compound by providing highly accurate mass measurements. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural clues. nih.gov

A summary of typical spectroscopic data for a related compound, 5-cyanopyridine-3-boronic acid, is provided below.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons. | Confirms the pyridine ring structure. |

| ¹³C NMR | Resonances for aromatic carbons and the cyano carbon. | Elucidates the carbon skeleton. |

| ¹¹B NMR | Chemical shift indicative of a boronic acid group. rsc.org | Confirms the presence and environment of the boron atom. rsc.org |

| IR Spectroscopy | Strong absorption band for the C≡N stretch. | Indicates the presence of the cyano group. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | Determines the molecular mass of the compound. |

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations for Mechanistic Insights

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful methods for gaining insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure of molecules, allowing for the prediction of geometries, reaction energies, and transition state structures. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, DFT can be used to model the entire catalytic cycle. youtube.com This includes the oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com Such studies help in understanding the role of ligands, solvents, and additives in influencing reaction outcomes. rsc.org For instance, computational studies on related pyridine-boronic acid systems have elucidated the stability of dimers and the influence of solvent effects. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems over time. While less common for studying reaction mechanisms of small molecules compared to DFT, MD can be valuable for understanding the conformational behavior of reactants and intermediates in solution, as well as the role of solvent molecules in the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) Studies on Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

In the context of this compound and its derivatives, QSAR studies can be employed to predict their reactivity in various chemical transformations. By correlating structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined reaction yields or rates, predictive models can be developed. nih.gov These models can then be used to virtually screen new derivatives of this compound to identify candidates with enhanced reactivity or selectivity for a specific application, such as in the synthesis of pharmacologically active compounds. nih.gov While specific QSAR studies on this compound are not widely reported, the principles have been applied to boronic acids in general, for example, in the context of their use as proteasome inhibitors. nih.gov

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. preprints.org

Reaction Prediction: ML models, particularly deep neural networks, can be trained on large datasets of chemical reactions to predict the products of a given set of reactants. acs.orgnih.gov For reactions involving this compound, an AI model could predict the likely outcome of a Suzuki-Miyaura coupling with a given aryl halide, even for previously unseen combinations of reactants. acs.orgnih.gov These models learn the complex patterns of chemical reactivity from the data, often surpassing the predictive power of traditional rule-based systems. neurips.cc

The table below summarizes the application of these advanced computational approaches.

| Methodology | Application in this compound Research | Potential Impact |

| DFT | Elucidation of reaction mechanisms, transition state analysis. rsc.org | Rational design of catalysts and reaction conditions. |

| MD Simulations | Studying conformational dynamics and solvent effects. rsc.org | Improved understanding of the reaction environment. |

| QSAR | Predicting the reactivity of new derivatives. nih.gov | Accelerated discovery of compounds with desired properties. |

| Machine Learning/AI | Prediction of reaction outcomes and optimization of reaction conditions. github.comyoutube.com | Faster and more efficient development of synthetic routes. symeres.com |

Future Perspectives and Emerging Frontiers in 2 Cyano 5 Methylpyridin 3 Yl Boronic Acid Chemistry

Expansion of Substrate Scope and Reaction Promiscuity beyond Traditional Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, traditionally relying on the coupling of organoboron compounds with aryl or vinyl halides. rsc.org A significant future direction for (2-Cyano-5-methylpyridin-3-yl)boronic acid lies in expanding its range of coupling partners beyond these conventional halides. The exploration of "pseudo-halides" and other electrophiles as reaction partners is a burgeoning area of research that promises to enhance the synthetic utility of this versatile building block.

Recent advancements have demonstrated successful Suzuki-Miyaura couplings with a variety of non-halide electrophiles, including phenols and their derivatives (such as tosylates, mesylates, and triflates), ethers, and even alcohols. The ability to utilize such readily available and often more stable starting materials would represent a significant step forward in terms of synthetic efficiency and sustainability. For instance, the direct coupling of this compound with phenol (B47542) derivatives would provide a more atom-economical route to valuable biaryl ether structures, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the reactivity of this compound is not limited to Suzuki-Miyaura reactions. Emerging research is focused on exploring its participation in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings. These transformations would enable the formation of C-N and C-S bonds, respectively, opening up new avenues for the synthesis of a diverse array of heterocyclic compounds with potential biological activity. The unique electronic properties of the substituted pyridine (B92270) ring in this compound may offer distinct advantages in terms of reactivity and selectivity in these less conventional coupling reactions.

| Coupling Partner Class | Specific Examples | Potential Products with this compound |

| Pseudo-halides | Aryl tosylates, Aryl mesylates, Aryl triflates | 3-Aryl-2-cyano-5-methylpyridines |

| Phenol Derivatives | Phenols, Naphthols | 3-(Aryloxy)-2-cyano-5-methylpyridines |

| Ethers | Anisole derivatives | 3-Aryl-2-cyano-5-methylpyridines |

| Carboxylic Acid Derivatives | Acyl chlorides, Anhydrides | 3-Acyl-2-cyano-5-methylpyridines |

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The development of highly efficient and sustainable catalytic systems is paramount for the widespread application of this compound in both academic and industrial settings. While palladium-based catalysts have been the workhorses for Suzuki-Miyaura couplings, future research is geared towards creating more robust, versatile, and environmentally benign catalytic systems.

A key focus is the design of palladium catalysts with advanced phosphine (B1218219) ligands that can promote the coupling of challenging substrates at low catalyst loadings and under mild reaction conditions. researchgate.net For a sterically hindered and electronically complex substrate like this compound, ligands that are both bulky and electron-rich are often required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The development of palladium precatalysts, which are air- and moisture-stable and readily form the active catalytic species in situ, is also a promising avenue for improving the practicality and reproducibility of reactions involving this boronic acid. researchgate.netmit.edu

Beyond palladium, there is a growing interest in exploring the use of alternative, more earth-abundant, and less toxic metals such as nickel, copper, and iron as catalysts for cross-coupling reactions. The development of effective catalytic systems based on these metals would significantly reduce the cost and environmental impact of synthesizing molecules derived from this compound. Furthermore, the principles of green chemistry are driving the exploration of reactions in aqueous media or with recyclable catalysts, which would further enhance the sustainability of these processes. researchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production often presents significant challenges. Flow chemistry and high-throughput experimentation (HTE) are powerful technologies that are poised to revolutionize the scalable synthesis of molecules derived from this compound.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and seamless integration of reaction and purification steps. rsc.orgnih.gov The integration of this compound into flow-based synthetic routes would enable the rapid and efficient production of a wide range of derivatives. For instance, a flow reactor could be designed to perform a Suzuki-Miyaura coupling with this boronic acid, followed by an in-line purification step, to generate a library of compounds for biological screening.

High-throughput experimentation (HTE) platforms allow for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction vessels. nih.govnih.gov This technology is invaluable for the optimization of reactions involving this compound, enabling the rapid identification of the optimal catalyst, solvent, base, and temperature for a given transformation. nih.gov The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the discovery and development of new synthetic methodologies.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved scalability, potential for automation, precise control over reaction parameters, and integration of synthesis and purification. rsc.orgnih.gov |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions, efficient screening of catalysts and reagents, and generation of large datasets for reaction modeling. nih.govnih.govnih.gov |

Exploration of Bio-Inspired Catalysis and Bioconjugation Applications

The interface of chemistry and biology offers exciting opportunities for the application of this compound. Bio-inspired catalysis and bioconjugation are two emerging frontiers where this compound could make a significant impact.

Bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of enzymes by designing synthetic catalysts that operate under mild, biological-like conditions. rsc.org The development of such catalysts for reactions involving this compound could lead to more sustainable and environmentally friendly synthetic processes. For example, a water-soluble catalyst that can promote the coupling of this boronic acid in an aqueous environment would be highly desirable for green chemistry applications.

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or a nucleic acid, is a powerful tool for studying biological processes and for the development of new therapeutics and diagnostics. Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biomolecules. nih.govnih.gov This property makes this compound a promising candidate for the development of novel bioconjugation reagents. The cyano and methyl groups on the pyridine ring could be further functionalized to introduce reporter groups, such as fluorophores or affinity tags, enabling the tracking and isolation of biomolecules.

Design of Next-Generation Pyridinylboronic Acid-Based Functional Materials with Tailored Properties

The unique electronic and structural properties of this compound make it an attractive building block for the design of next-generation functional materials with tailored properties. The pyridine nitrogen atom and the boronic acid group provide multiple coordination sites for the construction of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and sensors.

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters and organic linkers. rsc.orgrsc.org By incorporating this compound as a linker, it may be possible to create MOFs with novel topologies and functionalities. rsc.orgnih.govrsc.org The porous nature of these materials could be exploited for applications in gas storage, separation, and catalysis. The cyano group within the pores could also serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.

Boronic acid-based fluorescent sensors are another exciting area of research. rsc.orgnih.govrsc.org The boronic acid moiety can reversibly bind to diols, leading to changes in the fluorescence properties of the molecule. nih.govrsc.org This principle can be used to design sensors for the detection of biologically important molecules such as carbohydrates and catechols. rsc.org By incorporating this compound into a fluorescent scaffold, it may be possible to develop highly sensitive and selective sensors for a variety of analytes. The electronic properties of the substituted pyridine ring could be used to modulate the fluorescence response of the sensor.

| Material Class | Potential Application of this compound |

| Metal-Organic Frameworks (MOFs) | As a functional linker for the construction of porous materials for gas storage, separation, and catalysis. rsc.orgnih.govrsc.org |

| Covalent Organic Frameworks (COFs) | As a building block for the creation of robust, porous polymers with applications in electronics and energy storage. |

| Fluorescent Sensors | As a recognition element for the detection of diol-containing biomolecules such as carbohydrates and catechols. rsc.orgnih.govrsc.org |

| Polymers | As a monomer for the synthesis of functional polymers with tailored electronic and optical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Cyano-5-methylpyridin-3-yl)boronic acid, and what challenges arise during synthesis?

- Methodology : Synthesis typically involves coupling reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of the boronic acid group. A pyridine precursor (e.g., 2-cyano-5-methylpyridine) is reacted with a boronating agent like bis(pinacolato)diboron via Miyaura borylation. Temperature control (60–80°C) and catalysts such as Pd(dppf)Cl₂ are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended .

- Challenges : Side reactions (e.g., deboronation or cyano group hydrolysis) may occur if moisture is present. Use of anhydrous solvents and rigorous exclusion of oxygen is essential .

Q. How can this compound be characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR to confirm substituent positions.

- Mass Spectrometry : LC-MS/MS in MRM mode for high sensitivity, avoiding derivatization steps . MALDI-MS requires pre-treatment with diols (e.g., 2,3-butanediol) to prevent boroxine formation .

- Elemental Analysis : Validate boron and nitrogen content to confirm stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Acts as a key building block for biaryl synthesis. Optimize reactions by selecting ligands (e.g., SPhos) and bases (e.g., K₂CO₃) to enhance coupling efficiency with aryl halides .

- Enzyme Inhibition Studies : The cyano group mimics carbonyl moieties in transition states, making it a potential inhibitor for serine proteases or β-lactamases .

Advanced Research Questions

Q. How can experimental design optimize the use of this compound in Suzuki-Miyaura couplings?

- Variables : Use Design of Experiments (DoE) to test combinations of aryl halides (4 options), ligands (11 options), bases (7 options), and solvents (4 options). Response surface methodology identifies optimal conditions (e.g., DMF as solvent with Pd(OAc)₂ catalyst) .

- Table : Key Variables in Suzuki-Miyaura Optimization

| Variable | Options Tested | Impact on Yield |

|---|---|---|

| Ligand | 11 | High |

| Base | 7 | Moderate |

| Solvent | 4 | Low |

Q. How do boroxine formation and dehydration affect analytical data, and how can these issues be mitigated?

- Challenges : Free boronic acids dehydrate to form boroxines (trimers), complicating MS and NMR interpretation .

- Solutions : Derivatize with diols (e.g., mannitol) to stabilize the boronic acid as a cyclic ester. For MALDI-MS, use matrices like DHB (2,5-dihydroxybenzoic acid) to suppress fragmentation .

Q. What computational strategies support the rational design of drugs incorporating this boronic acid?

- Bioisosteric Replacement : Replace carboxyl or phosphate groups in drug candidates with the boronic acid moiety using docking simulations (e.g., AutoDock Vina). The cyano group enhances binding via dipole interactions .

- MD Simulations : Study hydrolysis resistance by simulating interactions with metabolic enzymes (e.g., cytochrome P450) .

Q. How does the compound’s structure influence its interaction with glycoproteins?

- Mechanism : The boronic acid binds cis-diols in glycans (e.g., sialic acid). The methyl group enhances hydrophobicity, favoring non-specific interactions with protein pockets. Use SPR (surface plasmon resonance) with AECPBA-modified surfaces to quantify binding kinetics .

- Optimization : Adjust buffer pH (8.5–9.5) to strengthen boronate ester formation while minimizing secondary interactions .

Contradictions and Knowledge Gaps

- While similar pyridinyl boronic acids (e.g., 6-chloro-5-methyl derivatives) show anticancer activity , direct data on this compound is limited. Extrapolate from structural analogs but validate via in vitro assays (e.g., glioblastoma cell line testing) .

- LC-MS/MS methods for underivatized analysis exist , but MALDI-MS requires further protocol refinement for this specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.